molecular formula C13H18O4 B043184 (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester CAS No. 222555-06-8

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Katalognummer B043184
CAS-Nummer: 222555-06-8
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: NEJJCKFYYBEQRQ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester” is a complex organic compound. It is an ester derivative of 4-Hydroxyphenylglycine , a non-proteogenic amino acid found in vancomycin and related glycopeptides . The compound also seems to have similarities with Phenethyl acetate , an ester resulting from the condensation of acetic acid and phenethyl alcohol .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

This compound could potentially be used in biomedical applications. Bioactive compounds have been found to have significant impacts on human life, especially with the rise of antibiotic-resistant bacteria and virus strains . The compound’s potential biomedical applications could include antimicrobial, antiviral, antioxidant, and anticancer activities .

Antioxidant Applications

The compound could serve as an antioxidant. Antioxidant-active substances protect cells from damage caused by reactive oxygen species (ROS) and oxygen-derived free radicals, which contribute to a wide range of adverse effects such as DNA damage, carcinogenesis, and cellular degeneration .

Pharmaceutical Applications

Esters and their derivatives are widely distributed in natural products and pharmaceuticals . This compound, being an ester derivative, could potentially be used in the synthesis of various pharmaceuticals.

Fine Chemicals

Esters are also found in fine chemicals . Therefore, this compound could potentially be used in the production of fine chemicals.

Photocatalytic Synthesis

The compound could potentially be used in photocatalytic synthesis. Photocatalytic strategies have been used for the formation of ester derivatives .

Optical Sensor Applications

The compound could potentially be used in the development of optical sensors. For example, a highly specific and sensitive mercury ion (Hg 2+) optical sensor (optode) was prepared using a similar compound .

Wirkmechanismus

Target of Action

The primary targets of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester are currently unknown. This compound is a relatively new entity in the field of medicinal chemistry, and extensive research is required to identify its specific targets and their roles .

Mode of Action

It is believed that the compound interacts with its targets in a way that induces changes at the molecular level, potentially influencing cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester are yet to be determined. Given the compound’s structural features, it is plausible that it may interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl esterIt is known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of the compound .

Eigenschaften

IUPAC Name

ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJCKFYYBEQRQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431204
Record name Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

CAS RN

222555-06-8
Record name Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 222555-06-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound (a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of the desired product.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester (described in Example 38a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 2
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 3
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 4
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 5
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 6
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Q & A

Q1: What is the significance of producing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in the S enantiomer?

A1: The research focuses on the production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1), highlighting its importance as a key building block for synthesizing specific PPARα and -γ agonists. One notable example is Ragaglitazar [NNC 61-0029 ((−)DRF2725)], a drug with potential applications for treating metabolic disorders. The research highlights the development of an enantioselective enzymatic hydrolysis process to produce S-1 with high enantiomeric purity, a crucial aspect for pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. []

Q2: What were the key achievements in developing the biocatalytic process for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid production?

A2: The research outlines a successful multidisciplinary approach combining biotechnology and chemistry to develop a large-scale production method for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethyl ester (rac-2). Key achievements include:

  • Pilot-scale production: Successfully scaling up the optimized process to a 44-kg pilot plant, demonstrating the feasibility of large-scale production. The process achieved yields of 43-48% with high enantiomeric purities (98.4-99.6% ee), signifying its potential for industrial application. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.